molecular formula C16H29NO3 B14630646 1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate CAS No. 55886-34-5

1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate

Cat. No.: B14630646
CAS No.: 55886-34-5
M. Wt: 283.41 g/mol
InChI Key: GKPBMIPLVCOUNN-UHFFFAOYSA-N
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Description

1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, multiple methyl groups, and an oxoazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetate with a suitable azepane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: Substitution reactions can replace specific groups within the molecule with other functional groups, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing, with a focus on its interactions with biological targets.

    Industry: The compound’s properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate the compound’s full range of activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl acetate stands out due to its specific combination of functional groups and ring structure, which confer unique chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

55886-34-5

Molecular Formula

C16H29NO3

Molecular Weight

283.41 g/mol

IUPAC Name

(1-tert-butyl-3,3,6,6-tetramethyl-5-oxoazepan-4-yl) acetate

InChI

InChI=1S/C16H29NO3/c1-11(18)20-13-12(19)15(5,6)9-17(14(2,3)4)10-16(13,7)8/h13H,9-10H2,1-8H3

InChI Key

GKPBMIPLVCOUNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(=O)C(CN(CC1(C)C)C(C)(C)C)(C)C

Origin of Product

United States

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